Trimethyl((1-phenylvinyl)oxy)silane
Overview
Description
Synthesis Analysis
The synthesis of trimethyl((1-phenylvinyl)oxy)silane and related compounds involves multiple steps, including silylation, exchange reactions, and radical polymerization processes. For instance, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a compound with a structure related to trimethyl((1-phenylvinyl)oxy)silane, is synthesized through silylation followed by an exchange of bromine groups with NaSPh, showcasing the versatile synthetic routes available for these types of compounds (Wappelhorst, Wattenberg, & Strohmann, 2023).
Molecular Structure Analysis
The molecular structure of related silane compounds, such as trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, is characterized using crystallographic methods and Hirshfeld surface analysis. These techniques reveal structure-defining interactions, such as intermolecular hydrogen bonds, which are crucial for understanding the compound's chemical behavior (Wappelhorst, Wattenberg, & Strohmann, 2023).
Chemical Reactions and Properties
Trimethyl((1-phenylvinyl)oxy)silane undergoes various chemical reactions, including reactions with amines, hydrazines, and organometallic compounds. These reactions are significant for synthesizing novel compounds and exploring the reactivity of silicon-containing compounds. For example, (formylphenoxy)silanes react readily with hydrazines and amines, although the Si-O-C bond cleavage can be a limiting factor (Neville & Mcgee, 1964).
Physical Properties Analysis
The physical properties of trimethyl((1-phenylvinyl)oxy)silane derivatives, such as their spectral characteristics, volatility, and thermal stability, are crucial for their application in processes like chemical vapor deposition (CVD). Studies on compounds like trimethyl(phenyl)silane provide insights into these properties, highlighting the compound's suitability for use as a precursor in CVD processes for producing materials like hydrogenated silicon carbide films (Ermakova et al., 2015).
Chemical Properties Analysis
The chemical properties of trimethyl((1-phenylvinyl)oxy)silane, including its reactivity towards various chemical groups and its role in synthesis reactions, are explored through its interactions and reactions. For instance, its use in the synthesis of indoles and oxindoles through a metal- and additive-free photochemical process demonstrates its versatility and the broad spectrum of functional groups it can tolerate (da Silva et al., 2015).
Scientific Research Applications
Synthesis of β-trifluoromethylstyrenes : Trimethyl((1-phenylvinyl)oxy)silane is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives. This process involves treatment with CsF and catalytic amounts of palladium, achieving moderate to good yields (Omote et al., 2012).
Study of Silicon-Carbon Bonding : Research on trimethyl((1-phenylvinyl)oxy)silane contributes to understanding the π bonding or equivalent interaction between bonded carbon and silicon atoms. This is significant in the field of organosilicon chemistry (Levy et al., 1972).
Precursor for Gas Phase Processes in SiCxH Film Deposition
: Trimethyl((1-phenylvinyl)oxy)silane serves as a precursor in the chemical vapor deposition (CVD) process for producing dielectric films of hydrogenated silicon carbide. This application is important in the field of material sciences and semiconductor technology (Ermakova et al., 2015).
Diamagnetic Susceptibilities : Studies of trimethyl((1-phenylvinyl)oxy)silanes involving Si−O bonds provide insights into their diamagnetic susceptibilities. This is relevant for understanding the magnetic properties of organosilicon compounds (Goel et al., 1976).
Gas-Phase Polymerization : Trimethyl((1-phenylvinyl)oxy)silane undergoes polymerization when exposed to UV laser photolysis, leading to the deposition of polytrimethylsiloxy-substituted polymers. This process is unique and contributes to the field of polymer chemistry (Pola et al., 1997).
Functionalized Benzosiloles Synthesis : This compound facilitates the cyclization of (o-alkynylphenyl)silane into benzosiloles, which are promising materials for organic electronic devices due to their high electron mobility (Ilies et al., 2008).
Thermal Properties in Organosilicon Precursors : Research into the thermal stability and vapor pressure of organosilicon compounds, including trimethyl((1-phenylvinyl)oxy)silane, is crucial for their application in CVD processes (Ermakova et al., 2016).
Protecting Group for Silicon Synthesis : Trimethyl((1-phenylvinyl)oxy)silane is used in synthesizing triorganyl(2,4,6-trimethoxyphenyl)silanes, which serve as reagents in selective cleavage experiments to produce useful chlorosilanes. This has implications for organometallic chemistry and material synthesis (Popp et al., 2007).
Safety And Hazards
properties
IUPAC Name |
trimethyl(1-phenylethenoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPCIMDERUIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884636 | |
Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl((1-phenylvinyl)oxy)silane | |
CAS RN |
13735-81-4 | |
Record name | α-(Trimethylsiloxy)styrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13735-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (1-((trimethylsilyl)oxy)ethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013735814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl[(1-phenylvinyl)oxy]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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